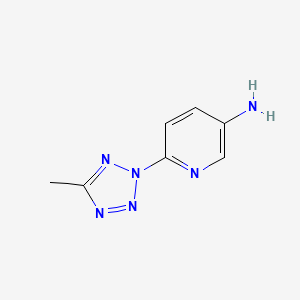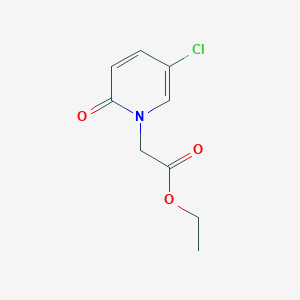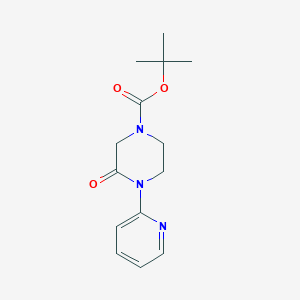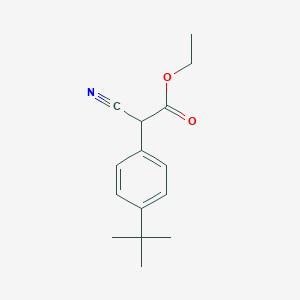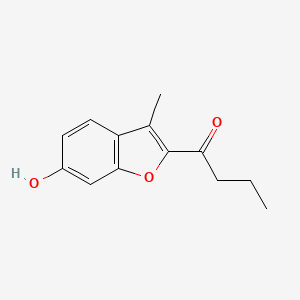
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a butanone side chain attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
1-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy and butanone groups allow for diverse chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-(6-hydroxy-3-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(15)13-8(2)10-6-5-9(14)7-12(10)16-13/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
POZNOIXQODFSCO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C2=C(O1)C=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)
![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)

![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
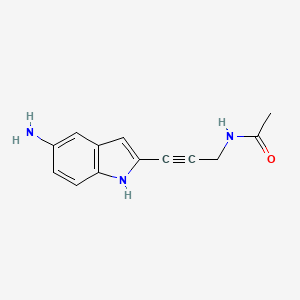
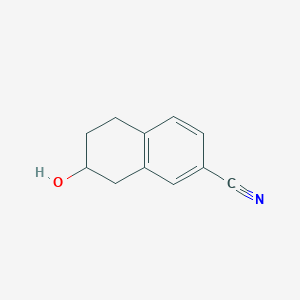
![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
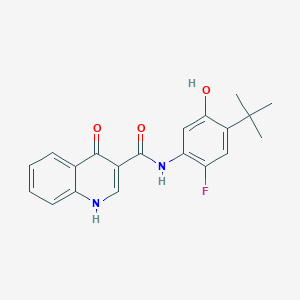
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
